5-(dimethylamino)pyrimidine-2-carboxylic acid
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Overview
Description
5-(dimethylamino)pyrimidine-2-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylamino group at the 5-position and a carboxylic acid group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, making them crucial in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)pyrimidine-2-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with dimethylamine and carboxylation agents. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with dimethylamine, followed by carboxylation using carbon dioxide or other carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(dimethylamino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(dimethylamino)pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(dimethylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
5-amino-2-carboxypyrimidine: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and applications.
2,4,6-trisubstituted pyrimidines:
Uniqueness
5-(dimethylamino)pyrimidine-2-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(dimethylamino)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)5-3-8-6(7(11)12)9-4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPGYSJMMHNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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